molecular formula C9H9NO2 B6283386 (2E)-3-(pyridin-4-yl)but-2-enoic acid CAS No. 2097881-85-9

(2E)-3-(pyridin-4-yl)but-2-enoic acid

Cat. No. B6283386
CAS RN: 2097881-85-9
M. Wt: 163.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(Pyridin-4-yl)but-2-enoic acid, also known as 2-PBEA, is an organic compound that is commonly used in scientific research and lab experiments. It is a four-carbon acid with a pyridine ring attached to the third carbon atom. 2-PBEA has a wide range of applications, from biochemical and physiological studies to the synthesis of new compounds.

Scientific Research Applications

(2E)-3-(pyridin-4-yl)but-2-enoic acid has a wide range of applications in scientific research. It has been used to study the mechanism of action of enzymes, such as caspase-3 and caspase-7, which are involved in programmed cell death. This compound has also been used to study the biochemical and physiological effects of drugs, such as the anti-cancer drug doxorubicin. Additionally, this compound has been used to study the effects of environmental toxins, such as lead and arsenic.

Mechanism of Action

(2E)-3-(pyridin-4-yl)but-2-enoic acid is believed to act as an inhibitor of enzymes involved in programmed cell death. This is due to its ability to bind to the active site of the enzyme and prevent it from carrying out its normal function. Additionally, this compound has been found to inhibit the activity of caspase-3 and caspase-7, which are involved in programmed cell death.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of caspase-3 and caspase-7, which are involved in programmed cell death. Additionally, this compound has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as the anti-cancer drug doxorubicin. Furthermore, this compound has been found to inhibit the activity of enzymes involved in the metabolism of environmental toxins, such as lead and arsenic.

Advantages and Limitations for Lab Experiments

(2E)-3-(pyridin-4-yl)but-2-enoic acid has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, this compound is stable and can be stored for long periods of time. However, this compound also has some limitations. It is not water-soluble and can be difficult to dissolve in aqueous solutions. Additionally, this compound can be toxic in high concentrations and must be handled with care.

Future Directions

There are a number of potential future directions for the use of (2E)-3-(pyridin-4-yl)but-2-enoic acid in scientific research. It could be used to study the mechanism of action of other enzymes involved in programmed cell death. Additionally, this compound could be used to study the biochemical and physiological effects of other drugs, such as anti-depressants and anti-anxiety medications. Furthermore, this compound could be used to study the effects of other environmental toxins, such as mercury and cadmium. Finally, this compound could be used to synthesize new compounds for use in pharmaceuticals and other products.

Synthesis Methods

(2E)-3-(pyridin-4-yl)but-2-enoic acid can be synthesized through a variety of methods, including the Fischer indole synthesis, the Pictet-Spengler condensation, and the Knoevenagel condensation. The Fischer indole synthesis involves the reaction of a pyridine ring with a ketone, followed by a condensation reaction with an aldehyde. The Pictet-Spengler condensation involves the reaction of an aldehyde with an amine, followed by a condensation reaction with an aldehyde. The Knoevenagel condensation involves the reaction of a ketone with an aldehyde. All of these methods can be used to synthesize this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(pyridin-4-yl)but-2-enoic acid involves the conversion of pyridine to the corresponding carboxylic acid derivative through a series of reactions.", "Starting Materials": [ "Pyridine", "Acetic anhydride", "Sodium acetate", "Bromine", "But-2-ene", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of pyridine using bromine in the presence of sulfuric acid to yield 4-bromopyridine.", "Step 2: Reaction of 4-bromopyridine with but-2-ene in the presence of sodium hydroxide to yield (E)-1-(4-bromopyridin-2-yl)but-2-ene.", "Step 3: Oxidation of (E)-1-(4-bromopyridin-2-yl)but-2-ene using hydrogen peroxide in the presence of acetic anhydride and sodium acetate to yield (2E)-3-(pyridin-4-yl)but-2-enoic acid." ] }

CAS RN

2097881-85-9

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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